molecular formula C21H25N3O2 B2641180 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2309588-17-6

2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2641180
CAS No.: 2309588-17-6
M. Wt: 351.45
InChI Key: DEIKNRAJNCKLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of cinnolines This compound is characterized by its unique structure, which includes a piperidine ring and a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzoylpiperidine with appropriate reagents to introduce the cinnoline moiety. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
  • 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives
  • 2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one

Uniqueness

Compared to similar compounds, 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(1-benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20-14-18-8-4-5-9-19(18)22-24(20)15-16-10-12-23(13-11-16)21(26)17-6-2-1-3-7-17/h1-3,6-7,14,16H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIKNRAJNCKLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.